N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a dichlorophenyl group, a phenyl group, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorophenyl isothiocyanate with 3-phenyl-1,2-epoxypropane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxathiine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but a different core structure.
N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its oxathiine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2NO2S |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-12-7-4-8-13(14(12)19)20-17(21)15-16(23-10-9-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,21) |
InChI Key |
PJASCTHTCLIIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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